1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid

Vue d'ensemble

Description

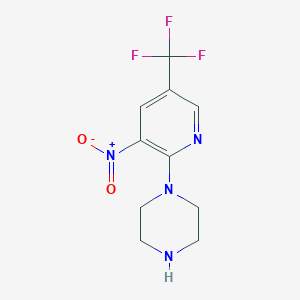

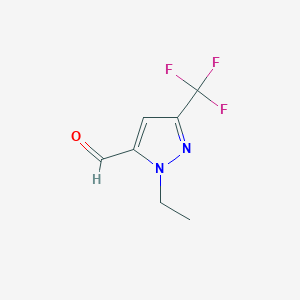

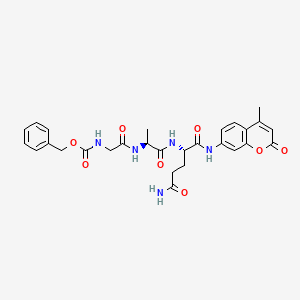

“1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid” is a synthetic cannabinoid, which is part of the indazole-3-carboxamide family . It has been used as an active ingredient in synthetic cannabis products and has been sold online as a designer drug . It is similar in structure to the controlled synthetic cannabinoid 5F-MDMB-PICA .

Synthesis Analysis

The compound was analyzed by gas chromatography–mass spectrometry (GC–MS), supercritical fluid chromatography–quadrupole time-of-flight-mass spectrometry (SFC–QTOF-MS) and spectroscopic methods, such as attenuated total reflection (ATR)-Fourier transform infrared (FTIR), ultraviolet-visible (UV-VIS) and nuclear magnetic resonance (NMR) spectroscopies . The predominant metabolic pathway for this compound is ester hydrolysis .Molecular Structure Analysis

The molecular structure of “1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid” is similar to that of the controlled synthetic cannabinoid 5F-MDMB-PICA . The protonated molecular ion at m/z 377.2 was selected as the precursor ion for the regioisomeric and structural isomeric differentiation .Chemical Reactions Analysis

The compound undergoes extensive metabolism by multiple cytochrome P450 (CYP) enzymes . The major metabolites include hydroxy-MAM-2201 (M1), N-(5-hydroxypentyl)-MAM-2201 (M13), and hydroxy-M13 (M14) .Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H28FN3O3 and a molecular weight of 377.46 g/mol . It contains a chiral center at the C-2 carbon of the oxobutan-2-yl sidechain .Applications De Recherche Scientifique

Synthetic Cannabinoids Research

This compound is a part of the synthetic cannabinoids family . Synthetic cannabinoids like ADB-PINACA and its 5-fluoropentyl analog 5F-ADB-PINACA are among the most potent tested to date . They are used in research to understand the effects and potential risks of these substances .

Forensic Drug Analysis

The compound can be used in forensic drug analysis . Differentiating among regioisomers of synthetic cannabinoids is a crucial issue in forensic drug analysis . This compound and its isomers can be used to develop new methods for differentiation .

Metabolism Studies

The compound can be used in metabolism studies . For instance, ADB-PINACA and 5F-PINACA were incubated with human hepatocytes to determine their metabolic fate . This kind of research can help understand how these substances are processed in the body .

Legal and Regulatory Studies

The compound can be used in legal and regulatory studies . Synthetic cannabinoids like ADB-PINACA and 5F-ADB-PINACA have different legal statuses depending on the country . Studying these substances can help inform legal and regulatory decisions .

Development of Detection Methods

The compound can be used in the development of detection methods . For instance, liquid chromatography-tandem mass spectrometry analysis was performed to differentiate 5F-PB-22 and its ten isomers . This kind of research can help develop more accurate and reliable detection methods .

Understanding the Endocannabinoid System

Synthetic cannabinoids are designed to stimulate the endocannabinoid system and mimic the effects of Δ9-tetrahydrocannabinol, the main psychoactive constituent of cannabis . Studying these substances can help understand the endocannabinoid system and its role in various physiological processes .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The emergence of new psychoactive substances (NPS) brings great challenges and serious risks to global public health . As of April 2020, approximately 1004 individual NPS have been reported to the UNODC by 125 countries and territories . The ongoing challenge is to avoid/reduce the expansion of such illegal species, which is a never-ending task for governmental authorities .

Propriétés

IUPAC Name |

1-(5-fluoropentyl)indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c14-8-4-1-5-9-16-11-7-3-2-6-10(11)12(15-16)13(17)18/h2-3,6-7H,1,4-5,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETGGOUVOCNXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345342 | |

| Record name | 5-Fluoro AB-PINACA 3-carboxyindazole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid | |

CAS RN |

1535166-43-8 | |

| Record name | 5-Fluoro AB-PINACA 3-carboxyindazole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid in the context of the study on MN-18 and 5F-MN-18?

A1: This compound was identified as one of the three most abundant metabolites of 5F-MN-18 during in vitro metabolism studies using human hepatocytes []. This suggests that 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid is a major product of 5F-MN-18 breakdown in the liver and could serve as a potential marker for detecting 5F-MN-18 intake in biological samples.

Q2: Does the study provide information about the pharmacological activity of 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid?

A2: No, the study focuses on identifying and characterizing metabolites of MN-18 and 5F-MN-18. It does not investigate the pharmacological properties, such as binding affinity to cannabinoid receptors, of the identified metabolites, including 1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid []. Further research is needed to determine if this metabolite possesses any biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

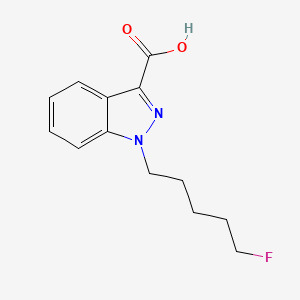

![2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474276.png)